molecular formula C16H20N2O3S B12688482 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate CAS No. 199172-76-4

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate

Cat. No.: B12688482
CAS No.: 199172-76-4
M. Wt: 320.4 g/mol
InChI Key: QLQGCVKVEFYJEO-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with ethyl chloroformate to form the intermediate 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl chloroformate. This intermediate is subsequently reacted with N-cyclohexylamine under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

199172-76-4

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate

InChI

InChI=1S/C16H20N2O3S/c19-15-13-8-4-5-9-14(13)22-18(15)10-11-21-16(20)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20)

InChI Key

QLQGCVKVEFYJEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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